Ormeloxifene

描述

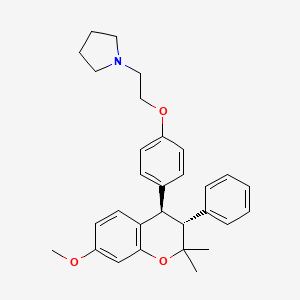

Structure

3D Structure

属性

IUPAC Name |

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacodynamics and Molecular Mechanisms of Centchroman Action

Selective Estrogen Receptor Modulation and Tissue Selectivity

Centchroman (B43507) functions as a SERM, exhibiting both estrogenic and anti-estrogenic activities depending on the target tissue. wikipedia.orgwikidoc.orgwmcloud.orgwikipedia.orguni.luwikipedia.orgmdpi.comactascientific.comnih.gov This selective action allows it to suppress estrogen receptors in reproductive organs such as the uterus and breast while stimulating them in other tissues like bone and the cardiovascular system. wikipedia.orgwikipedia.orguni.lunih.gov Centchroman is characterized by weak estrogenic activity alongside potent anti-estrogenic properties. wikidoc.orgwikipedia.org

The tissue selectivity of SERMs, including Centchroman, is a complex phenomenon influenced by several factors. These include the differential expression of estrogen receptor subtypes (ERα and ERβ) in various tissues, the varying levels and types of co-regulatory proteins (co-activators and co-repressors) present in different cellular environments, and the distinct conformational changes induced in the estrogen receptor upon binding with Centchroman compared to native estrogen. These factors collectively determine whether the Centchroman-ER complex will activate or repress the transcription of target genes.

Mechanisms of Estrogenic and Anti-Estrogenic Effects in Target Tissues

Centchroman exerts its tissue-specific effects through modulation of estrogen receptor activity:

Uterus/Endometrium: Centchroman primarily acts as an estrogen antagonist in the endometrium. wmcloud.orgwikipedia.orgwikipedia.orgmdpi.com This anti-estrogenic effect inhibits the proliferation of endometrial cells and prevents the normal thickening of the uterine lining. wmcloud.orgmdpi.com This action reduces endometrial receptivity, a critical factor in its contraceptive mechanism. wikidoc.orgactascientific.com Studies suggest it can lead to thinning of the endometrium. wikipedia.org

Breast: In breast tissue, Centchroman demonstrates anti-estrogenic activity. wikipedia.orguni.lunih.gov

Bone: Centchroman exhibits estrogenic or weak estrogenic/agonistic effects on bone. wikipedia.orgwikipedia.orguni.lunih.gov In vitro studies have shown that Centchroman can potently inhibit osteoclastic bone resorption.

Vagina: An estrogenic effect has been observed in the vaginal epithelium. wmcloud.orgwikipedia.orguni.lu

Cardiovascular System: Centchroman may have estrogenic effects on the cardiovascular system, and its levoisomer has shown potential cardioprotective effects. wikipedia.orgwikipedia.orguni.lunih.gov

Liver: Research in rats indicates that Centchroman can influence liver glycogen (B147801) and sialic acid levels, demonstrating both estrogenic and anti-estrogenic properties depending on the context of estradiol (B170435) co-administration.

In the uterus, Centchroman may act as a competitive inhibitor at the estrogen receptor site, interfering with estrogen's actions.

Ligand-Receptor Interactions and Downstream Signaling Pathways

The molecular mechanism of Centchroman involves its direct interaction with estrogen receptors (ERs). wikidoc.orgwmcloud.orgwikipedia.orgmdpi.com Centchroman binds to ERs with high affinity. wikipedia.orgmdpi.com Studies indicate it has a higher affinity for ERα compared to ERβ.

| Estrogen Receptor Subtype | Relative Affinity for Centchroman (%) |

| ERα | 8.8 |

| ERβ | 3 |

Data derived from research on Ormeloxifene's interaction with ER subtypes.

Upon binding, Centchroman induces specific conformational changes in the estrogen receptor protein. These structural alterations influence the dimerization of the receptors and their subsequent interaction with various co-activator and co-repressor proteins. The specific set of co-factors available in a particular tissue dictates whether the Centchroman-ER complex will lead to the activation or repression of estrogen-responsive genes.

In addition to genomic effects mediated through nuclear receptors, Centchroman can also influence non-genomic signaling pathways. Studies suggest it can activate pathways such as Protein Kinase C (PKC) and AKT pathways, which regulate various cellular functions. Research in cancer cell lines has provided insights into some of the downstream signaling effects. For instance, in endometrial cancer cells, Centchroman has been shown to arrest cells in the G0/G1 phase of the cell cycle through pathways involving cyclin D1 and cyclin E. wikipedia.org It can also induce apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspase 3 and 9, involvement of AIF, an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential (MMP), and inhibition of antioxidant enzymes. wikipedia.org The ERK pathway has also been implicated in Centchroman-induced apoptosis in these cells. wikipedia.org In breast cancer cells, Centchroman inhibits angiogenesis by modulating the HIF-1α/VEGFR2 pathway, suppressing the expression of HIF-1α and VEGF, and attenuating the phosphorylation of VEGFR2, AKT, and ERK.

Furthermore, Centchroman may activate 17β-hydroxysteroid dehydrogenase II, an enzyme that converts intracellular estradiol to the less active estrone, thereby potentially reducing the effective concentration of estrogen and the number of available estrogen receptors. wikipedia.org

Mechanisms of Contraceptive Efficacy

Centchroman's primary mechanism of contraceptive action is the prevention of implantation of a fertilized egg. wikidoc.orgwmcloud.orgwikipedia.orgactascientific.com A key characteristic distinguishing Centchroman from many traditional hormonal contraceptives is that it does not inhibit ovulation or interfere with the normal functioning of the hypothalamic-pituitary-ovarian axis. wikidoc.orgwikipedia.orgwikipedia.orgactascientific.com

Molecular Basis of Blastocyst Implantation Inhibition

The inhibition of blastocyst implantation by Centchroman is primarily mediated through its effects on the endometrium, leading to a state of reduced receptivity. wikidoc.orgactascientific.com This is achieved by creating an asynchrony between the developmental stage of the blastocyst and the readiness of the endometrial lining for implantation. wikidoc.orgwikipedia.org

Centchroman accelerates the transport of the ovum and early embryo through the fallopian tubes, causing the blastocyst to arrive in the uterus prematurely, before the endometrium is adequately prepared for implantation. wikidoc.orgwikipedia.orgmdpi.com This accelerated tubal transport, along with potentially accelerated blastocyst formation and delayed zona shedding, contributes to the critical asynchrony required for contraceptive efficacy. wikipedia.org

Additionally, Centchroman suppresses uterine decidualization, a process essential for establishing and maintaining pregnancy. wikipedia.orgmdpi.com It may also increase the rate of ovum maturation, resulting in a hypermature ovum that is less likely to implant successfully. The anti-estrogenic properties of Centchroman can inhibit the action of periovulatory estrogens, which might lead to subnormal progestational effects and impaired implantation.

At the cellular level, Centchroman treatment has been shown to decrease the number of pinopodes, transient apical projections on endometrial epithelial cells thought to play a role in blastocyst attachment. Furthermore, its effects may involve the disruption of signaling pathways crucial for endometrial receptivity, such as the LIF-STAT3 pathway, which is involved in downregulating anti-adhesive molecules like MUC1 to facilitate embryo adhesion.

Regulation of Endometrial Proliferation and Differentiation

Centchroman's anti-estrogenic action on the endometrium is central to its contraceptive effect. wmcloud.orgwikipedia.orgwikipedia.orgmdpi.com It inhibits the proliferation of endometrial cells, preventing the thickening and development of the uterine lining that is necessary for successful implantation. wmcloud.orgmdpi.com This results in decreased endometrial thickness. uni.luwikipedia.org By preventing the normal proliferation and decidualization of the endometrium, Centchroman creates an inhospitable environment for the blastocyst. mdpi.com It effectively slows down the growth and development of the endometrium, ensuring it is not adequately prepared to receive the fertilized ovum when it arrives.

Biochemical and Biophysical Alterations in Cervical Mucus Permeability

Centchroman has been reported to impact cervical mucus. wmcloud.org It induces changes in the viscosity and composition of the mucus, rendering it less permeable to sperm. wmcloud.org Cervical mucus properties, including viscoelasticity and permeability, undergo cyclical changes influenced by hormones, which are crucial for fertility. Estrogen typically increases mucus hydration and decreases viscosity around ovulation, facilitating sperm penetration, while progesterone (B1679170) makes mucus more scanty and less permeable. Centchroman's SERM activity likely influences these hormonal effects on cervical mucus, contributing to a less favorable environment for sperm transport.

Mechanisms Underlying Non-Contraceptive Therapeutic Applications

Osteogenic Effects and Mechanisms in Bone Metabolism

Centchroman demonstrates estrogenic activity in bone tissue, contributing to beneficial effects on bone metabolism. researchgate.netbmj.combmj.comnih.gov Estrogen plays a crucial role in maintaining bone density by regulating the balance between bone formation (by osteoblasts) and bone resorption (by osteoclasts). nih.gov Estrogen typically promotes the expression of osteoprotegerin (OPG) and suppresses the action of the receptor activator of nuclear factor-κβ ligand (RANKL), thereby inhibiting osteoclast formation and activity. nih.gov Estrogen can also stimulate osteogenesis by activating the Wnt/β-catenin signaling pathway and upregulating BMP signaling, promoting the differentiation of mesenchymal stem cells into osteoblasts. nih.gov

Research indicates that Centchroman can inhibit osteoclastic bone resorption in vitro. nih.gov Studies using an in vitro bone slice assay showed that Centchroman dose-dependently inhibited osteoclastic bone resorption. At a concentration of 1 µM, it inhibited resorption by up to 70%. nih.gov This effect was observed at concentrations considered therapeutic in animal models. nih.gov In contrast, Raloxifene, another SERM, did not show a significant effect on bone resorption at the same dose range in this specific assay. nih.gov Centchroman also inhibited osteoclast cytoplasmic spreading, a process essential for bone resorption. nih.gov

The precise molecular mechanisms underlying Centchroman's osteogenic effects involve its interaction with ERs in bone cells, leading to downstream signaling events that favor bone formation and reduce bone breakdown. While the direct mechanisms may differ from those of 17 beta-estradiol in some aspects, Centchroman's ability to inhibit osteoclast activity highlights its potential in managing conditions like osteoporosis. nih.govnih.gov

Here is a table summarizing the in vitro effects of Centchroman on osteoclastic bone resorption:

| Compound | Concentration Range (µM) | Inhibition of Bone Resorption (%) | IC50 (µM) | Inhibition of Osteoclast Spreading (at 1 µM, %) |

| Centchroman | 0.001 - 1 | Up to 70% (at 1 µM) | 0.1 | 32 |

| Raloxifene | 0.001 - 1 | No significant effect | N/A | No effect |

| 17 beta-estradiol | 0.0001 - 1 | Modest, significant at 1 µM (40%) | N/A | No effect |

*Data derived from in vitro bone slice assay. nih.gov

Cardioprotective Mechanisms, including Levo-Centchroman Isomers

Centchroman and its levo-isomer have demonstrated cardioprotective effects. bmj.comnih.govimrpress.comresearchgate.net Estrogen is known to have beneficial effects on the cardiovascular system, including favorable impacts on lipid profiles and vascular function. adorshea.in SERMs like Centchroman can mimic some of these beneficial effects in cardiovascular tissues. wikipedia.orgmedicoapps.org

Studies have investigated the impact of Centchroman on lipid parameters, which are significant risk factors for cardiovascular disease. Centchroman administration has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels while reducing concentrations of other serum lipids. researchgate.net It also improved the atherogenic index (AI) and the risk ratio (RR). researchgate.net

Furthermore, Centchroman has demonstrated antioxidant properties, which can contribute to cardioprotection by reducing oxidative stress. Studies in rats showed that Centchroman administration significantly increased the activity of hepatic superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), as well as cardiac SOD and GSH, and renal SOD and CAT activity. researchgate.net Concurrently, it reduced lipid peroxidation (LPO) in these tissues. researchgate.net These findings suggest that Centchroman possesses anti-peroxidative benefits. researchgate.net

The levo-isomer of Centchroman, Levthis compound, has been specifically studied for its potential in managing osteoporosis and has also been shown to have some cardioprotective effects. bmj.comnih.govimrpress.com While detailed comparative data on the cardioprotective mechanisms of the individual isomers were not extensively available in the search results, the mention of the levo-isomer's cardioprotective effects suggests potential stereoisomer-specific differences in activity or potency. bmj.comnih.govimrpress.com Clinical studies involving levo-Centchroman in post-menopausal women have shown reductions in plasma fibrin (B1330869), a factor involved in blood clotting and cardiovascular risk. imrpress.com

Here is a summary of observed cardioprotective effects of Centchroman:

| Parameter | Effect of Centchroman Administration | Source |

| Serum HDL-C levels | Increased | researchgate.net |

| Other serum lipids | Reduced | researchgate.net |

| Atherogenic Index (AI) | Reduced | researchgate.net |

| Risk Ratio (RR) | Reduced | researchgate.net |

| Hepatic SOD, CAT, GSH activity | Increased significantly | researchgate.net |

| Cardiac SOD, GSH activity | Increased significantly | researchgate.net |

| Renal SOD, CAT activity | Increased significantly | researchgate.net |

| Lipid Peroxidation (LPO) | Reduced | researchgate.net |

| Plasma fibrin (Levo-isomer) | Reduced by 15% | imrpress.com |

These findings highlight the multifaceted cardioprotective potential of Centchroman, mediated through its positive effects on lipid profiles and its antioxidant activity.

Pharmacokinetic Profile and Biotransformation of Centchroman

In Vivo Absorption Dynamics

Centchroman (B43507) is administered orally, and its absorption characteristics are crucial to its effectiveness. wikipedia.orgnih.gov

Rate and Extent of Oral Absorption

Studies indicate that Centchroman is rapidly absorbed following oral administration. The rate and extent of absorption can be influenced by coadministration with other substances. For instance, coadministration with tetracycline (B611298) has been shown to result in significantly higher maximum plasma concentrations (Cmax) and a shorter time to reach Cmax (Tmax) for Centchroman in healthy female volunteers. nih.govresearchgate.net

Pharmacokinetic Parameters: Peak Serum Concentration (Cmax) and Time to Peak Concentration (Tmax)

Peak serum concentrations (Cmax) of Centchroman are typically attained within a few hours after oral dosing. Following a single 30 mg oral dose in healthy female subjects, the maximum serum concentration was reported as 55.53 ± 15.45 µg/L, reached at approximately 5.18 ± 1.78 hours post-administration. nih.govresearchgate.net The Cmax appears to be dose-dependent, with a 60 mg dose resulting in a nearly doubled Cmax compared to a 30 mg dose. bmj.combmj.com The time to reach peak concentration (Tmax) following a 30 mg or 60 mg dose generally falls between 4 and 8 hours. bmj.combmj.com Multiple dosing regimens have shown that repeated administration does not significantly alter the Cmax or Tmax, suggesting a lack of accumulation in the body with repeated doses under certain schedules. bmj.combmj.com

Here is a summary of Cmax and Tmax values from a study:

| Parameter | Dose (single oral) | Value (Mean ± SD) |

| Cmax | 30 mg | 55.53 ± 15.45 µg/L |

| Tmax | 30 mg | 5.18 ± 1.78 h |

Data derived from a study in healthy female subjects. nih.govresearchgate.net

Drug Distribution Characteristics

Centchroman exhibits specific distribution patterns within the body, accumulating in various tissues. nih.govnih.gov

Tissue Distribution Profiles and Organ Accumulation (e.g., Uterus, Liver, Lung, Spleen, Adipose Tissue, Endometrium)

Centchroman is distributed to various tissues, with studies in rats indicating high tissue-to-plasma concentration ratios. nih.govresearchgate.net Significant accumulation has been observed in organs such as the liver, lungs, spleen, uterus, and adipose tissue. nih.govnih.gov Peak Centchroman levels in these tissues in rats were generally found between 8 and 12 hours after a single oral dose. nih.gov The concentration of Centchroman in the uterus has been reported to be significantly higher than in serum. bmj.com For instance, following a single 30 mg dose, the concentration of Centchroman in the uterus (mean: 152 ± 39 ng/g) was found to be approximately 1.93 times higher than corresponding serum levels (mean: 55 ± 13 µg/L) in one study on endometrial distribution. bmj.com Tissue concentrations of Centchroman were notably higher than plasma concentrations, exceeding 200 times in the lung, over 100 times in the spleen, liver, and adipose tissue, and over 40 times in the uterus at their peak levels in rats. researchgate.netnih.gov

Plasma Protein Binding Efficacy

Centchroman demonstrates high binding affinity to plasma proteins. Studies in healthy women have shown that Centchroman binds strongly to serum albumin. bmj.com It exhibits a low-affinity, high-capacity binding with a dissociation constant (Kd) of 13.19 × 10−6 M. bmj.comnih.gov The binding capacity increases with higher protein content. bmj.com Research using methods including serum dilution showed protein binding of 95.2% ± 1.1% and 88.2% ± 2.1% at concentrations of 1 and 10 µg/mL, respectively. bmj.com Undiluted serum samples showed even higher protein binding estimates of 101.8% ± 1.3% and 94.9% ± 3.6% at the same concentrations. bmj.com Studies in monkeys also suggest that Centchroman binds to albumin, indicating it acts as a carrier protein. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification

Centchroman undergoes metabolism, primarily in the liver. bmj.comdrugbank.com It is metabolized into both active and inactive metabolites. bmj.com The primary active metabolite identified is 7-desmethyl Centchroman (DMC), which is reported to be responsible for the anti-implantation effect of the parent compound. nih.govbmj.com In vivo studies in rats suggest that Centchroman is quickly metabolized by the liver, with DMC being the active metabolite. nih.govdrugbank.com High tissue-to-plasma concentration ratios have also been observed for metabolites, potentially indicating a greater affinity for tissues compared to the parent drug. nih.govresearchgate.net The terminal half-life of Centchroman and DMC in rat plasma were reported as 24.1 hours and 36.6 hours, respectively. researchgate.netnih.gov The mean residence time of DMC was also highest in the liver, followed by the uterus, adipose tissue, lung, spleen, and plasma in rat studies. nih.govresearchgate.net

Primary Metabolic Transformations (e.g., Demethylation)

The liver is identified as the primary site for the metabolism of Centchroman researchgate.net. One of the key metabolic transformations identified is demethylation researchgate.net. This process alters the chemical structure of Centchroman, leading to the formation of metabolites.

Characterization of Active Metabolites (e.g., 7-desmethyl Centchroman)

Centchroman undergoes metabolism in the liver, resulting in the formation of both active and inactive metabolites bmj.combmj.com. A significant active metabolite is 7-desmethyl centchroman (DMC) nih.govbmj.combmj.comidexlab.comglowm.com. This metabolite is understood to contribute to the pharmacological effects of Centchroman, specifically being responsible for its anti-implantation activity bmj.combmj.combmj.com. Studies in rats indicate that the active metabolite, 7-desmethyl centchroman, also exhibits a prolonged half-life, reported as 36.6 hours, compared to the parent drug's half-life of 24.1 hours in the same model nih.gov. The ratio of metabolite to parent drug concentrations has been observed to remain consistent across different dosing regimens idexlab.comglowm.com.

Involvement of Cytochrome P450 Isoforms and Other Enzymes

Biotransformation reactions, including those involving Centchroman, are catalyzed by specific enzymes, predominantly located in the liver researchgate.netjaypeedigital.com. The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of many drugs, primarily through oxidation reactions ebi.ac.ukwikipedia.orgprinceton.edu. While specific CYP isoforms directly responsible for Centchroman metabolism are not definitively highlighted in the provided information, studies investigating drug interactions have utilized recombinant human CYP450 isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) taylorandfrancis.com, suggesting potential involvement of these enzymatic pathways in Centchroman's biotransformation.

Excretion Pathways and Elimination Kinetics

Centchroman is characterized by a protracted elimination phase. The terminal elimination half-life of Centchroman is notably long, reported to be approximately 165 hours nih.gov, with other sources citing around 7 days or 170 hours medicaldialogues.inwikipedia.org. This prolonged half-life contributes to its sustained presence in the body.

Biliary and Fecal Excretion Contributions

Excretion of Centchroman and its metabolites primarily occurs via the biliary and fecal routes idexlab.comnih.govresearchgate.net. A notable proportion of the administered dose is eliminated unchanged in the feces, estimated to be around 26% researchgate.net. Coadministration with certain substances, such as tetracycline, has been shown to increase the excretion of Centchroman and its active metabolite through bile and feces idexlab.comnih.gov.

Evidence of Enterohepatic Recirculation of Metabolites

Evidence suggests the occurrence of enterohepatic recirculation, particularly for the metabolites of Centchroman. Increased excretion of the active metabolite in bile and feces when coadministered with tetracycline indicates that the metabolite undergoes enterohepatic recirculation idexlab.comnih.govresearchgate.net. Enterohepatic circulation is a process where a substance is absorbed into the bloodstream, metabolized in the liver, excreted into the bile, and then reabsorbed from the intestine, potentially prolonging its presence and effects in the body jaypeedigital.com.

Excretion into Breast Milk and Assessment of Infant Exposure

Centchroman is known to be excreted into breast milk bmj.combmj.comnih.govimrpress.comresearchgate.net. Studies conducted in breastfeeding women have assessed the extent of infant exposure through this pathway. These studies indicate that infants are exposed to a relatively small percentage of the maternal dose of Centchroman via breast milk, with reported ranges between 2.5% and 9.5% bmj.combmj.combmj.com. Another estimate suggests an average exposure of approximately 7% of the maternal dose per week imrpress.com.

Quantitative data from a single-dose study (30 mg) in nursing mothers reported mean peak Centchroman concentrations in milk and serum as 78.7 ± 28.4 ng/ml and 63.6 ± 23.6 ng/ml, respectively, resulting in a mean milk-to-serum ratio of 1.4 ± 0.9 nih.gov. While peak concentrations in breast milk were reported as higher than in serum in some instances bmj.combmj.com, the concentrations in breast milk and serum showed a significant correlation, suggesting that the amount excreted into milk is dependent on serum levels nih.gov. Based on the levels observed, the exposure to infants through breast milk is generally considered unlikely to result in significant physiological consequences nih.govimrpress.comresearchgate.net.

Table 1: Summary of Centchroman Pharmacokinetic Parameters (Selected)

| Parameter | Value (approximate) | Unit | Source(s) |

| Terminal Elimination Half-life | 165-170 | hours | medicaldialogues.innih.gov |

| Time to Peak Serum Conc. | 4-8 | hours | researchgate.netmedicaldialogues.innih.gov |

| Unchanged Excretion in Feces | 26 | % of dose | researchgate.net |

| Infant Exposure via Breast Milk | 2.5-9.5 or ~7 | % of maternal dose per week | bmj.combmj.combmj.comimrpress.com |

Note: Values are approximate and may vary depending on the specific study and dosage.

Elimination Half-Life and Mean Residence Time

The elimination half-life and mean residence time are key pharmacokinetic parameters that describe the duration of a drug's presence in the systemic circulation and various tissues. Centchroman exhibits a prolonged elimination half-life, contributing to its sustained presence in the body medicaldialogues.in.

Systemic Elimination Half-Life

Studies in healthy female subjects following a single oral dose of 30 mg Centchroman have reported a mean terminal elimination half-life (t½) of approximately 165 hours, with a standard deviation of 49 hours nih.govresearchgate.net. Another source indicates a terminal half-life of approximately 170 hours medicaldialogues.in. This prolonged half-life supports its weekly dosing schedule wikipedia.orgimrpress.comnih.gov. The concentration-time profile in serum was best described by a two-compartment open model with bi-exponential disposition functions nih.govresearchgate.net. In female rats, the terminal half-life of Centchroman in plasma was found to be 24.1 hours nih.gov.

Tissue-Specific Mean Residence Times for Centchroman and Metabolites

Centchroman undergoes biotransformation, with 7-desmethyl centchroman (DMC) being a significant metabolite nih.gov. Research in female rats has provided insights into the tissue distribution and mean residence times (MRT) of both Centchroman and its 7-desmethyl metabolite after a single oral dose nih.gov.

The mean residence time of Centchroman varied across different tissues, being highest in the liver (78.4 hours), followed by the uterus (72.7 hours), adipose tissue (47.5 hours), lung (46 hours), spleen (44.1 hours), and plasma (37.7 hours) nih.gov.

Similarly, the mean residence time of the metabolite, DMC, also showed tissue variability, with the highest MRT observed in the liver (133.7 hours). This was followed by the uterus (122 hours), adipose tissue (85.2 hours), lung (62.6 hours), spleen (62.6 hours), and plasma (48.2 hours) nih.gov.

High tissue-to-plasma concentration ratios observed for both Centchroman and its metabolite suggest a greater affinity for these tissues compared to plasma nih.gov. Peak Centchroman levels in most tissues were observed between 8 and 12 hours, while DMC peaks generally appeared between 8 and 24 hours, with an initial peak in the liver at 1 hour nih.gov.

Tissue-to-plasma concentration ratios for Centchroman were notably high at their respective maxima, exceeding 200 times in the lung, 100 times in the spleen, liver, and adipose tissue, and 40 times in the uterus nih.gov. For DMC, these ratios were even higher, exceeding 350 times in the lung, 100 times in the liver and spleen, and 25 times in the uterus and adipose tissue compared to plasma concentrations nih.gov.

Mean Residence Time (MRT) of Centchroman and its Metabolite (DMC) in Female Rats nih.gov

| Tissue | Centchroman MRT (hours) | DMC MRT (hours) |

| Liver | 78.4 | 133.7 |

| Uterus | 72.7 | 122 |

| Adipose Tissue | 47.5 | 85.2 |

| Lung | 46 | 62.6 |

| Spleen | 44.1 | 62.6 |

| Plasma | 37.7 | 48.2 |

Plasma Elimination Half-Life

| Species | Half-Life (hours) | Source |

| Human | 165 (± 49) | Lal et al., 1995 nih.govresearchgate.net |

| Human | ~170 | Multiple sources medicaldialogues.in |

| Rat | 24.1 | Paliwal & Gupta, 1996 nih.gov |

Plasma Elimination Half-Life of Centchroman and its Metabolite (DMC) in Female Rats nih.gov

| Compound | Terminal Half-Life (hours) |

| Centchroman | 24.1 |

| DMC | 36.6 |

Tissue-to-Plasma Concentration Ratios at Maxima in Female Rats nih.gov

| Tissue | Centchroman Ratio | DMC Ratio |

| Lung | > 200 | > 350 |

| Spleen | > 100 | > 100 |

| Liver | > 100 | > 100 |

| Adipose Tissue | > 100 | > 25 |

| Uterus | > 40 | > 25 |

Clinical Efficacy Assessments and Therapeutic Utility of Centchroman

Contraceptive Efficacy in Clinical Settings

The primary clinical application of Centchroman (B43507) is as a contraceptive. Its efficacy has been evaluated in various dosing regimens and clinical scenarios.

Clinical trials and observational studies have established the contraceptive effectiveness of Centchroman when administered on a weekly basis. The reported effectiveness in clinical trials ranges from 96% to 98%, while observational studies have shown a range of 93% to 100%. researchgate.net A prospective observational analytical study conducted across six centers in India between June 2019 and May 2023, involving 3139 women, reported a failure rate ranging from 0.7% to 2.1% over 24 months of follow-up.

One study highlighted that out of 19 method failure pregnancies, the majority (73.7%) occurred within the first six months of use, suggesting a learning curve or initial adaptation period for achieving maximum efficacy. scispace.com

Centchroman has also been investigated as a postcoital or emergency contraceptive. A randomized controlled trial involving 150 women compared the efficacy of two different Centchroman regimens with a single dose of levonorgestrel (B1675169) when taken within 120 hours of unprotected intercourse. researchgate.netjtgga.org The study found that a single 60 mg dose of Centchroman was 98% effective in preventing pregnancy. scispace.com

Another study comparing a single 60 mg dose of Centchroman to a 1.5 mg single dose of levonorgestrel for emergency contraception found comparable efficacy between the two. The pregnancy rate for the Centchroman group was 2.1% (1 out of 47 women), while the levonorgestrel group had a pregnancy rate of 4% (2 out of 50 women). researchgate.netjtgga.org The prevented fraction, which is the proportion of pregnancies prevented out of the number expected, was 75% for the single-dose Centchroman group. researchgate.netjtgga.org

The Pearl Index, which represents the number of contraceptive failures per 100 woman-years of use, is a standard measure of contraceptive efficacy. Studies on Centchroman have reported varying Pearl Index values. A prospective interventional comparative randomized study reported a Pearl Index of 0.83 for Ormeloxifene (B1196478) (Centchroman). researchgate.netijrcog.org Another study involving 146 women calculated a Pearl Index of 2.05 per 100 woman-years. In a study of 100 women, a Pearl Index of 1 was calculated, with the single pregnancy attributed to user failure. researchgate.networldwidejournals.com

Pearl Index for Centchroman in Various Studies

| Study Reference | Pearl Index (Failures per 100 Woman-Years) |

|---|---|

| Miuli I, et al. (2020) researchgate.netijrcog.org | 0.83 |

| Doke G, Kamda J. (2019) | 2.05 |

| Unnamed Study researchgate.networldwidejournals.com | 1.00 |

Several studies have compared the contraceptive efficacy and user satisfaction of Centchroman with other contraceptive methods.

In a prospective randomized study comparing Centchroman with a combined oral contraceptive (COC) pill for post-abortion contraception, both methods were found to be safe and effective. researchgate.netijrcog.org The study reported a higher level of satisfaction among Centchroman users (77.5%) compared to COC users (65%). researchgate.netijrcog.org

Another interventional study compared Centchroman with the postpartum intrauterine contraceptive device (PPIUCD) in the immediate postpartum period. ijrcog.org This study concluded that Centchroman had a better satisfaction rate and continuation rate compared to the PPIUCD. ijrcog.org

When evaluated as an emergency contraceptive, a single 60mg dose of Centchroman demonstrated comparable efficacy to a single 1.5mg dose of levonorgestrel. researchgate.netjtgga.org

Comparative Efficacy of Centchroman

| Comparator | Study Population | Key Findings | Reference |

|---|---|---|---|

| Combined Oral Contraceptive (COC) | Post-abortion women | Centchroman had a higher satisfaction rate (77.5% vs. 65%). Both were effective. | researchgate.netijrcog.org |

| Postpartum Intrauterine Contraceptive Device (PPIUCD) | Immediate postpartum women | Centchroman showed a better satisfaction and continuation rate. | ijrcog.org |

| Levonorgestrel (1.5mg) | Emergency contraception seekers | Comparable pregnancy rates (Centchroman: 2.1%, Levonorgestrel: 4%). | researchgate.netjtgga.org |

Centchroman has been shown to be a safe and effective contraceptive option during the postpartum and post-abortion periods. An observational study focusing on postpartum women highlighted Centchroman's high adherence, safety, and effectiveness, making it a suitable option for lactating mothers. ijrcog.org Another study found that among postpartum women using Centchroman, there were no adverse effects observed in their newborns. worldwidejournals.com

In the context of post-abortion contraception, a prospective observational study showed a continuation rate of 91% at 12 months among women who opted for Centchroman. worldwidejournals.com The study concluded that Centchroman has good acceptance and continuation rates in the post-abortion period. worldwidejournals.com A comparative study also found both Centchroman and combined hormonal contraceptives to be safe and effective when used immediately after an abortion. researchgate.netijrcog.org

Therapeutic Efficacy in Gynecological Disorders

Beyond its contraceptive use, Centchroman has demonstrated therapeutic benefits in the management of various gynecological disorders, primarily due to its selective estrogen receptor modulating activity.

Dysfunctional Uterine Bleeding (DUB): Centchroman has been found to be an effective non-hormonal treatment for dysfunctional uterine bleeding, also known as abnormal uterine bleeding (AUB). In a study of 90 women with DUB, Centchroman was effective in controlling menorrhagia, with a cure rate of 85.5%. Another study involving 50 patients with DUB and AUB found that most patients with DUB experienced relief from excessive uterine bleeding with Centchroman treatment. It was particularly effective in patients with a proliferative endometrium.

Therapeutic Efficacy of Centchroman in Gynecological Disorders

| Disorder | Key Efficacy Findings | Reference |

|---|---|---|

| Dysfunctional Uterine Bleeding (DUB) | 85.5% cure rate for menorrhagia. Effective in controlling excessive bleeding. | |

| Mastalgia (Breast Pain) | 88% response rate at 12 weeks. More effective in cyclical mastalgia (92% pain-free at 12 weeks). | scispace.com |

Clinical Outcomes in Dysfunctional Uterine Bleeding (Menorrhagia) Management

Centchroman, a selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the management of dysfunctional uterine bleeding (DUB), also known as menorrhagia. Clinical studies have shown its effectiveness in reducing menstrual blood loss, regularizing cycles, and improving hematological parameters.

In a study involving 90 women with DUB, treatment with Centchroman resulted in a cure rate of 85.5% for menorrhagia. researchgate.netuthsc.edu The response to the therapy was categorized as excellent in 44.4% of patients, who experienced complete control of bleeding and regular cycles, and good in 41.1% of patients. researchgate.net Another clinical investigation with 100 women objectively measured the reduction in menstrual blood loss using the pictorial blood loss assessment chart (PBAC), where the median score significantly decreased from 252 before treatment to 102.8 after treatment. weillcornell.org This reduction in blood loss was associated with a notable improvement in patients' hemoglobin levels, with the mean concentration rising from 8.85 g/dl to 10.6 g/dl. weillcornell.org

Further evidence of its clinical utility shows that after intervention with Centchroman, 76.8% of women achieved a normal duration of bleeding of 4–5 days, and 87% of women reported that their menstrual cycle became regular. researchgate.net The passage of clots, a common symptom of menorrhagia, was also reduced by 71.83%. researchgate.net Most patients with DUB who were treated with Centchroman found relief, particularly those with an early proliferative phase endometrium. nih.gov

Table 1: Clinical Efficacy of Centchroman in Dysfunctional Uterine Bleeding (Menorrhagia)

| Parameter | Study Population | Key Finding | Reference |

|---|---|---|---|

| Cure Rate | 90 women | 85.5% of patients achieved control of menorrhagia. | researchgate.netuthsc.edu |

| Patient Response | 90 women | 44.4% showed an excellent response and 41.1% showed a good response. | researchgate.net |

| Menstrual Blood Loss (PBAC Score) | 100 women | Median score reduced from 252 to 102.8. | weillcornell.org |

| Hemoglobin Levels | 100 women | Mean concentration increased from 8.85 g/dl to 10.6 g/dl. | weillcornell.org |

| Menstrual Cycle Regulation | Data from a clinical study | 87% of women achieved a regular menstrual cycle. | researchgate.net |

Effectiveness in Alleviating Mastalgia Symptoms

Centchroman has proven to be highly effective in alleviating the symptoms of mastalgia (breast pain). Multiple clinical trials have documented significant reductions in pain scores for both cyclical and non-cyclical mastalgia.

In a study of 100 women suffering from mastalgia, Centchroman therapy led to a complete response in 66% of patients with cyclic mastalgia and 40% of those with noncyclic mastalgia within the first week. researchgate.net By the end of the 12-week treatment period, 92% of patients in the cyclic group and 80% in the noncyclic group were pain-free. researchgate.net Another study involving 51 patients with mastalgia or fibroadenosis found the efficacy of Centchroman to be statistically significant (p-value = 0.001), with 46 patients (90.2%) reporting a pain score of zero after three months of treatment. nih.gov

The effectiveness of Centchroman has also been measured using the Visual Analog Scale (VAS). A randomized controlled trial showed a significant decrease in the mean VAS score for mastalgia in the intervention group, from 5.76 to 2.24. nih.gov In a comparative study, Centchroman was found to be more effective than Danazol, with 89.7% of women in the Centchroman group achieving a pain score of ≤3 compared to 69.44% in the Danazol group. ijrcog.org Similarly, when compared with evening primrose oil, Centchroman demonstrated a significantly greater treatment response for alleviating pain. acs.org

Table 2: Effectiveness of Centchroman in Mastalgia Management

| Study Detail | Patient Group | Pain Reduction Outcome | Reference |

|---|---|---|---|

| 100 women treated for 12 weeks | Cyclic Mastalgia | 92% of patients became pain-free. | researchgate.net |

| Non-cyclic Mastalgia | 80% of patients became pain-free. | researchgate.net | |

| 51 patients treated for 3 months | Mastalgia/Fibroadenosis | 90.2% of patients reported a pain score of 0. | nih.gov |

| Randomized controlled trial | Mastalgia | Mean VAS score reduced from 5.76 to 2.24. | nih.gov |

| Comparative trial vs. Danazol | Mastalgia | 89.7% achieved pain score ≤3 (vs. 69.44% for Danazol). | ijrcog.org |

Clinical Evidence for Fibroadenoma Regression

Clinical evidence supports the use of Centchroman in promoting the regression of fibroadenomas, which are common benign breast lumps. Randomized controlled trials have shown that Centchroman can lead to a significant reduction in the size and volume of these lumps, with some cases showing complete disappearance.

A key randomized controlled trial demonstrated that after six months, 31.88% of fibroadenomas in the group receiving Centchroman disappeared completely, a significantly higher rate than the 7.69% observed in the control arm. google.comnih.gov Furthermore, a decrease in the volume of the fibroadenoma was noted in 52.17% of patients in the Centchroman group, compared to only 19.23% in the control group. google.comnih.gov Another trial found that 28.8% of patients in the Centchroman group experienced a volume reduction of over 50%, compared to 13.5% in the placebo group. nih.gov

In a prospective study involving 60 patients, 30% achieved a complete response (100% regression), while 66.66% showed a partial or minimal decrease in the size of the fibroadenoma; only 3.33% had no response to the therapy. nih.gov Another study involving 80 patients reported that 95% of those in the Centchroman group showed a decrease in fibroadenoma size compared to just 27% in the control group over a 12-week period. researchgate.net

Table 3: Clinical Evidence of Centchroman on Fibroadenoma Regression

| Study Type | Key Outcome Measure | Centchroman Group | Control/Placebo Group | Reference |

|---|---|---|---|---|

| Randomized Controlled Trial | Complete Disappearance | 31.88% | 7.69% | google.comnih.gov |

| Decrease in Volume | 52.17% | 19.23% | google.comnih.gov | |

| Randomized Controlled Trial | Volume Reduction >50% | 28.8% | 13.5% | nih.gov |

| Prospective Study (60 patients) | Complete Response | 30% | N/A | nih.gov |

| Any Decrease in Size | 96.66% (Total) | nih.gov | ||

| Randomized Controlled Trial (80 patients) | Decrease in Size | 95% | 27% | researchgate.net |

Oncological Therapeutic Efficacy

Clinical Response Rates in Advanced Breast Cancer (e.g., Stage III/IV)

Table 4: Clinical Response to Centchroman in Advanced Breast Cancer (Phase II Study)

| Patient Group | Number of Patients | Overall Response Rate | Reference |

|---|---|---|---|

| Total (Male & Female) | 79 | 40.5% | nih.gov |

| Female Only | 75 | 38.7% | nih.gov |

Preclinical and Early Clinical Investigations in Other Malignancies

Beyond breast cancer, preclinical studies have explored the anti-cancer potential of Centchroman (this compound) in a variety of other malignancies, showing promising results in vitro and in animal models.

Ovarian Cancer : In preclinical models, this compound has been shown to effectively inhibit the growth of both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. nih.govnih.gov It induces apoptosis (programmed cell death) and disrupts the cell cycle. researchgate.net In a xenograft mouse model using human ovarian cancer cells, treatment with this compound significantly reduced tumorigenesis and metastasis. nih.govnih.gov

Cervical Cancer : Preclinical research has demonstrated that this compound and its brominated analogue can suppress cell viability, induce apoptosis, and cause cell cycle arrest in cervical cancer cells. acs.orgnih.gov Studies using orthotopic mouse models have also reported that treatment reduced tumor growth and volume. nih.govresearchgate.net

Head and Neck Squamous Cell Carcinoma (HNSCC) : In vitro studies have shown that this compound effectively inhibits the growth of multiple HNSCC cell lines. nih.gov The mechanism involves the induction of apoptotic cell death and the suppression of key survival pathways like PI3K/AKT. nih.gov

Chronic Myeloid Leukemia (CML) : Preclinical investigations have found that this compound induces a dose-dependent increase in apoptosis in several CML cell lines, including U937, HL60, and K562. nih.gov It was also shown to promote the differentiation of myeloid leukemia cells, a process that is typically blocked in this type of cancer. google.com

Prostate Cancer : Preliminary research indicates that this compound inhibits the growth of both androgen-dependent and androgen-independent prostate cancer cells by inducing apoptosis. nih.govmskcc.org In preclinical mouse models, it was shown to repress prostate tumor growth and metastatic phenotypes. mskcc.org

Currently, these findings are confined to preclinical stages, and comprehensive clinical trials are required to establish the therapeutic efficacy of Centchroman in these cancers in humans.

Efficacy in Osteoporosis Management

Centchroman has shown potential efficacy in the management of osteoporosis in preclinical studies, primarily due to its selective estrogenic activity on bone tissue. As a SERM, it exhibits estrogen-like effects on the skeletal system while acting as an anti-estrogen in other tissues like the breast and uterus. medscape.com

In vitro studies have demonstrated that Centchroman is a potent inhibitor of osteoclastic bone resorption. Osteoclasts are cells responsible for bone breakdown, and their inhibition is a key mechanism for preventing bone loss. The research showed that Centchroman dose-dependently inhibited this process by up to 70%. This suggests a direct protective effect on bone integrity at the cellular level.

Furthermore, animal studies have confirmed that Centchroman can prevent bone loss. This anti-osteoporotic activity is attributed to its estrogenic effects, which help in maintaining bone density. The levo-enantiomer of Centchroman, known as levthis compound, has been specifically identified as containing the bone-preserving properties of the compound. These preclinical findings highlight the potential of Centchroman as a therapeutic agent for managing osteoporosis, although clinical data in humans is needed for confirmation.

Role of Levo-Centchroman (Levthis compound) in Bone Health

Levthis compound, the levorotatory isomer of Centchroman, is the active component responsible for the compound's beneficial effects on the skeletal system. nih.gov Its role in bone health has been a subject of significant research, focusing on its potential as a therapeutic agent for the prevention and treatment of postmenopausal osteoporosis. Animal models have demonstrated that Levthis compound can effectively prevent the increase in bone turnover and vertebral bone loss that occurs following ovariectomy. nih.gov

In clinical studies involving healthy postmenopausal women, Levthis compound has been shown to decrease bone turnover and increase bone mineral density to an extent comparable to conventional hormone replacement therapy. nih.gov These findings underscore the potential of Levthis compound as an alternative therapeutic option for maintaining bone health in the postmenopausal period. The estrogenic effects of Levthis compound on bone are selective, meaning it exerts its bone-protective effects without stimulating the endometrium, a significant advantage over traditional estrogen-based therapies. nih.gov

Cardioprotective Efficacy in Clinical and Preclinical Models

Beyond its effects on bone, Centchroman has demonstrated potential cardioprotective properties in both preclinical and clinical settings. These effects are attributed to its favorable influence on lipid profiles and its antioxidant activity. In preclinical studies, Centchroman has been shown to possess cardiovascular and anti-peroxidative benefits. researchgate.net

A study in rats revealed that the administration of Centchroman led to a significant increase in serum high-density lipoprotein cholesterol (HDL-C) levels, often referred to as "good cholesterol". researchgate.net Concurrently, it reduced the concentrations of other serum lipids. researchgate.net Furthermore, Centchroman was found to reduce lipid peroxidation in hepatic, renal, cardiac, and serum tissues. researchgate.net This reduction in oxidative stress is complemented by an increase in the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and reduced glutathione (B108866) (GSH) in the liver, heart, and kidneys. researchgate.net Another preclinical investigation in rats demonstrated that short-term administration of this compound (Centchroman) did not significantly alter hemodynamic parameters such as heart rate and blood pressure. nih.gov Importantly, this study also found no significant difference in the coagulation profile of rats treated with this compound. nih.gov

In the clinical setting, while extensive cardiovascular outcome trials are limited, some studies have provided encouraging findings. One study reported that Centchroman does not alter lipid metabolism in women. researchgate.net Another source suggests that this compound exerts a stimulating effect on the cardiovascular system and helps in lowering cholesterol levels. ijrcog.org A one-year clinical study in women also found that this compound did not cause hyperaggregability of platelets, a factor that can contribute to thrombotic events. nih.gov These findings collectively suggest a favorable cardiovascular profile for Centchroman, warranting further investigation through large-scale clinical trials.

Table 3: Preclinical Cardioprotective Effects of Centchroman in Rats

| Parameter | Effect of Centchroman |

|---|---|

| Serum HDL-C | Significantly increased |

| Other Serum Lipids | Reduced |

| Lipid Peroxidation (LPO) | Reduced in all tissues |

| Hepatic SOD, CAT, GSH | Significantly increased |

| Cardiac SOD, GSH | Significantly increased |

| Renal SOD, CAT | Significantly increased |

| Atherogenic Index (AI) | Reduced |

| Relative Risk Ratio (RR) | Reduced |

Table 4: Hemodynamic and Coagulation Effects of this compound in Rats (Short-term)

| Parameter | Effect of this compound |

|---|---|

| Heart Rate | No significant alteration |

| Mean Blood Velocity | No significant alteration |

| Systolic Blood Pressure | No significant alteration |

| Diastolic Blood Pressure | No significant alteration |

| Mean Blood Pressure | No significant alteration |

| Coagulation Profile | No significant difference |

Drug Interactions and Pharmacological Considerations with Centchroman

Impact of Concomitantly Administered Drugs on Centchroman (B43507) Pharmacokinetics

Investigations into the pharmacokinetic interactions of Centchroman have been conducted, primarily in animal models such as Sprague-Dawley rats and, in some instances, in healthy human volunteers. idexlab.comnih.govnih.govnih.gov These studies aim to elucidate how co-administered drugs from various therapeutic classes might affect the pharmacokinetic profile of Centchroman.

Antibiotics (e.g., Tetracycline (B611298), Amoxicillin (B794), Ciprofloxacin, Cefixime, Metronidazole)

The coadministration of tetracycline with Centchroman has been shown to influence Centchroman's pharmacokinetics. In a study involving healthy female volunteers, concurrent administration of tetracycline resulted in statistically significant increases in the maximum plasma concentrations (Cmax) of Centchroman, along with a reduction in the time taken to reach Cmax (tmax). nih.gov Specifically, Centchroman's Cmax was approximately 35% higher, and its tmax was about 42% shorter when co-administered with tetracycline. nih.gov The inclusion of lactic acid bacillus spores in the regimen with tetracycline and Centchroman yielded similar effects, leading to a 47% increase in Cmax and a 34% increase in the area under the concentration-time curve from time zero to infinity (AUC0-∞) of Centchroman. nih.gov These findings suggest that tetracycline can impact the absorption characteristics of Centchroman. nih.gov

Animal studies in rats corroborate an interaction between tetracycline and Centchroman, indicating that tetracycline reduced the bioavailability of Centchroman and its active metabolite. This reduction was attributed to increased excretion via bile and feces. nih.gov The enhanced excretion of the metabolite pointed towards enterohepatic recirculation of the metabolite rather than the parent drug. nih.gov Notably, the effect of tetracycline on Centchroman's bioavailability in rats was mitigated by the co-administration of lactic acid bacillus spores. nih.gov Despite the observed pharmacokinetic changes with tetracycline, studies concluded that this interaction is unlikely to significantly alter the contraceptive efficacy of Centchroman in humans. nih.gov

Amoxicillin coadministration with Centchroman in rat models suggested a potential pharmacological interaction, although the underlying mechanism was not linked to changes in Centchroman's estrogenic or antiestrogenic activity. idexlab.comnih.gov While many co-administered therapeutic agents in rat studies influenced the rate and extent of Centchroman absorption, amoxicillin was associated with some instances of resorbed implantations, indicating a potential impact on pharmacological effect. idexlab.comnih.gov Pharmacokinetic investigations with amoxicillin in rats did demonstrate effects on the rate and extent of Centchroman's absorption. idexlab.com

Other antibiotics, including ciprofloxacin, cefixime, and metronidazole, have also been evaluated for their interaction potential with Centchroman in rat pharmacokinetic studies. idexlab.comnih.gov These studies generally indicated that most of the tested therapeutic agents, including these antibiotics, affected the rate and extent of Centchroman's absorption. idexlab.com

Non-Steroidal Anti-Inflammatory Drugs (e.g., Ibuprofen)

Pharmacokinetic interactions between Centchroman and non-steroidal anti-inflammatory drugs (NSAIDs) have been noted in animal studies. Coadministration of ibuprofen (B1674241) with Centchroman in female Sprague-Dawley rats resulted in an observed pharmacokinetic interaction. idexlab.comnih.gov

Psychotropic Agents (e.g., Haloperidol (B65202), Diazepam)

Studies investigating interactions with psychotropic agents have included haloperidol and diazepam. Haloperidol coadministration with Centchroman in female Sprague-Dawley rats demonstrated a pharmacokinetic interaction. idexlab.comnih.gov Diazepam was also among the drugs evaluated for interaction potential with Centchroman in rat models. nih.gov

Cardiovascular Medications (e.g., Nifedipine, Amlodipine, Atenolol)

The potential for pharmacokinetic interactions between Centchroman and various cardiovascular medications has been explored. Nifedipine and amlodipine, both calcium channel blockers, and atenolol, a beta-adrenergic receptor blocker, were included in pharmacokinetic interaction studies with Centchroman in rats. idexlab.comnih.govnih.gov These studies generally found that most of the co-administered therapeutic agents, including these cardiovascular drugs, influenced the rate and extent of Centchroman's absorption. idexlab.comnih.gov

Antidiabetic Agents (e.g., Metformin, Pioglitazone, Glibenclamide)

Table 1: Select Pharmacokinetic Interaction Findings with Centchroman

| Co-administered Drug | Species | Observed Pharmacokinetic Effect on Centchroman | Reference(s) |

| Tetracycline | Human | Increased Cmax (35%), decreased tmax (42%). Increased Cmax (47%) and AUC0-∞ (34%) with lactic acid bacillus spores. | nih.gov |

| Tetracycline | Rat | Reduced bioavailability by increasing excretion through bile and feces. Affected rate and extent of absorption. | idexlab.comnih.gov |

| Amoxicillin | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Ibuprofen | Rat | Pharmacokinetic interaction observed. | idexlab.comnih.gov |

| Haloperidol | Rat | Pharmacokinetic interaction observed. | idexlab.comnih.gov |

| Ciprofloxacin | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Cefixime | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Metronidazole | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Amlodipine | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Atenolol | Rat | Affected the rate and extent of absorption. | idexlab.com |

| Nifedipine | Rat | Affected the rate and extent of absorption. | nih.gov |

| Metformin | Rat | Centchroman increased the rate but not the extent of absorption of Metformin. | nih.govnih.gov |

| Pioglitazone | Rat | Included in interaction studies; specific pharmacokinetic effects on Centchroman not detailed in available snippets. | idexlab.comnih.gov |

| Glibenclamide | Rat | Included in interaction studies; specific pharmacokinetic effects on Centchroman not detailed in available snippets. | idexlab.comnih.gov |

Lipid-Lowering Agents (e.g., Atorvastatin (B1662188), Rosuvastatin)

Other Commonly Used Therapeutic Agents (e.g., Theophylline)

Studies in female Sprague-Dawley rats have investigated the interaction potential of Centchroman with a range of commonly used therapeutic agents, including antibiotics (ciprofloxacin, cefixime, amoxicillin, metronidazole, tetracycline), cardiovascular drugs (amlodipine, atenolol), and other agents such as theophylline, metformin, pioglitazone, glibenclamide, ibuprofen, and haloperidol. nih.govnih.govidexlab.com

Pharmacokinetic interactions, affecting the rate and extent of Centchroman absorption, were observed with several of these agents. nih.gov Specifically, coadministration with ibuprofen, haloperidol, and tetracycline demonstrated pharmacokinetic interactions. nih.govidexlab.com Tetracycline, in particular, was found to reduce the bioavailability of Centchroman and its active metabolite by increasing their excretion via bile and feces. nih.govidexlab.com

While Theophylline was included in interaction studies, the results indicated that most therapeutic agents, including Theophylline, affected the rate and extent of Centchroman absorption in pharmacokinetic studies in rats, but clearance remained unchanged. nih.gov

Pharmacodynamic Implications of Drug-Drug Interactions

Drug interactions with Centchroman can have significant pharmacodynamic implications, particularly concerning its primary use as a contraceptive.

Alterations in Contraceptive Efficacy

Research in rats has shown that while many co-administered drugs affected the pharmacokinetics of Centchroman, there wasn't always a direct correlation with a failure in its pharmacological effect. nih.gov However, specific interactions have been noted to impact contraceptive efficacy. For instance, tetracycline coadministration was found to interfere with the contraceptive efficacy of Centchroman in rats. nih.govidexlab.com This was linked to reduced bioavailability of Centchroman. nih.govidexlab.com Amoxicillin coadministration also resulted in a reduced success rate of Centchroman's pharmacological activity in rats, with a notable percentage showing resorbed implantations. nih.govidexlab.com Conversely, coadministration of atorvastatin or rosuvastatin (B1679574) did not affect the contraceptive efficacy of Centchroman in rats, despite potentially increasing its systemic availability. tandfonline.comresearchgate.net

Modulation of Estrogenic and Anti-Estrogenic Profiles

Centchroman's contraceptive and therapeutic effects stem from its selective modulation of estrogen receptors, exhibiting both estrogenic and anti-estrogenic properties depending on the tissue. nih.govmedicaldialogues.inpatsnap.combmj.com While some drugs impact Centchroman's pharmacokinetics, their effect on its estrogenic and anti-estrogenic profiles is not always evident. For example, investigations with amoxicillin in ovariectomized immature rats indicated no alteration in the estrogenic and anti-estrogenic profiles of Centchroman, suggesting that other mechanisms might be involved in the observed pharmacological interaction. nih.govidexlab.com

Strategies for Managing Drug Interactions (e.g., Role of Probiotic Supplementation)

Managing drug interactions with Centchroman is crucial to maintain its efficacy, particularly its contraceptive action. One strategy explored in the context of interactions affecting bioavailability is the use of probiotic supplementation. In rat studies where tetracycline coadministration interfered with Centchroman's contraceptive efficacy by reducing its bioavailability, the inclusion of lactic acid bacillus spores in the regimen was found to negate this effect. nih.gov This suggests a potential role for probiotics in mitigating interactions that impact Centchroman's absorption or excretion, although further research is needed to confirm this in humans.

Adverse Event Profiles and Safety Assessments of Centchroman

Characterization of Clinical Adverse Events

Clinical trials and observational studies have characterized a range of adverse events associated with Centchroman (B43507) use. The most frequently reported side effects involve menstrual changes, with other systemic and reproductive system observations also documented. bmj.comnih.gov

Patterns of Menstrual Irregularities

The most common side effect associated with Centchroman is the alteration of menstrual patterns. bmj.comnih.gov These irregularities are a significant factor in user experience and discontinuation of the method. nih.gov

Delayed and Prolonged Menstrual Cycles : A frequent observation is a delay in the menstrual cycle. ihatepsm.comworldwidejournals.com Some studies have specifically documented prolonged cycles lasting more than 45 days, with reported incidences varying across different user groups. bmj.comnih.govresearchgate.net In some cases, the interval between periods becomes longer, which may be perceived as beneficial for women with anemia. ihatepsm.com

Irregular Cycles and Spotting : General irregular cycles and spotting between periods are also noted among users. patsnap.comnih.govdroracle.ai

Continuous Bleeding : Several studies have reported continuous bleeding as a side effect. bmj.comnih.gov This includes case reports of women on long-term, unsupervised use presenting with continuous bleeding lasting from 10 to 45 days. researchgate.net

Scanty Menses : A reduction in menstrual flow, or scanty menses, has been observed, with some women experiencing bleeding for only one or two days. bmj.comihatepsm.com In a large study, reduced menstrual flow was noted in 60% of users at 18 months. nih.gov

Amenorrhea : The absence of menstruation, or amenorrhea, has been reported in a subset of users. patsnap.com One study on the use of Centchroman for menorrhagia found that 42.9% of participants experienced amenorrhea during therapy. nih.gov Another study reported amenorrhea as the most common side effect, occurring in 16% of patients being treated for dysfunctional uterine bleeding. ijrcog.org

Table 1: Incidence of Menstrual Irregularities in Centchroman Users from Various Studies Data compiled from a scoping review of multiple studies.

| Menstrual Irregularity | Reported Incidence (%) in Different Studies |

| Prolonged Cycles (>45 days) | 3%, 3.7%, 8.8%, 10%, 16%, 26% |

| Short Cycles (<20 days) | 3%, 4%, 5%, 8% |

| Scanty Bleeding (1-2 days) | 12%, 36.7% |

| Menstrual Delay (>30 days) | 15% |

Systemic Adverse Events

While generally considered to have minimal systemic side effects compared to steroidal contraceptives, some have been noted. ihatepsm.comresearchgate.net

Other less common systemic adverse events reported in some studies include headache, nausea, giddiness, and abdominal pain. patsnap.comresearchgate.net

Reproductive System Observations

Observations related to the reproductive organs have been documented, primarily concerning the ovaries.

Transient Ovarian Enlargement and Ovarian Cysts : The development of ovarian cysts and ovarian enlargement has been reported in some users. bmj.comdroracle.ai One study noted ovarian enlargement in 18% of users, while a longer-term study following women for 40 months found this in 15% of participants. bmj.com This enlargement was typically described as unilateral and transient, often resolving on its own even with continued use of the drug. bmj.com Preliminary data from a phase IV trial also reported the formation of ovarian cysts less than 5 cm and greater than 5 cm in a small number of women. bmj.com In a study focused on treating menorrhagia, ovarian cysts were observed as an adverse effect in 7.1% of patients. nih.gov

Long-term Safety Surveillance

The long-term safety of Centchroman has been assessed through the monitoring of various health parameters and imaging studies.

Monitoring of Hematological and Biochemical Parameters

Long-term studies have generally found Centchroman to be well-tolerated without significant adverse effects on key health markers. researchgate.net

A large prospective observational study conducted between 2019 and 2023 reported no significant changes in biochemical parameters among 3139 women followed for up to 24 months. nih.gov

It is reported to not cause adverse alterations in serum lipids or increase platelet adhesiveness, which are concerns with some hormonal contraceptives. ihatepsm.com

Studies have shown that even with chronic administration, Centchroman does not appear to cause significant hematological or biochemical toxicity. researchgate.net

Table 2: Biochemical Changes Pre- and Post-Therapy with Centchroman Data from a study evaluating the safety profile for contraceptive purposes.

| Parameter | Pre-therapy (Mean ± SD) | Post-therapy (Mean ± SD) |

| Hemoglobin (Hb%) | 10.04 ± 0.46 | 10.82 ± 0.52 |

| Bleeding Time (BT) | 3 min 5 sec ± 0.15 | 3 min 20 sec ± 1.8 |

| Clotting Time (CT) | 4 min 10 sec ± 0.21 | 4 min 28 sec ± 0.24 |

| Fasting Blood Sugar | 92.30 ± 1.8 | 92.47 ± 2.1 |

Ultrasonographic Evaluation of Ovarian and Uterine Health

Ultrasonography has been employed to monitor the structural health of the uterus and ovaries during Centchroman use. bmj.comnih.gov

Uterine Health : A large-scale study found that the mean endometrial thickness remained stable throughout the study period (from 6.54 ± 2.49 mm to 7.80 ± 1.97 mm). nih.gov Only two women in this study exhibited a thickened endometrium at 6 months, which histopathology confirmed as a non-cancerous secretory endometrium. nih.gov Conversely, a case report of unsupervised long-term use described a massively enlarged uterus with extensive changes, suggesting a prominent estrogenic effect that warrants medical surveillance with prolonged intake. nih.gov In studies where Centchroman was used to treat dysfunctional uterine bleeding, a significant decrease in endometrial thickness was observed. ijrcog.org

Ovarian Health : As mentioned previously, ultrasonographic studies have identified transient ovarian enlargement and the development of ovarian cysts in a percentage of users. bmj.com

Assessment of Fertility Reversibility Post-Discontinuation

Centchroman is recognized for its reversible contraceptive effect, with studies indicating a prompt return to fertility after discontinuation of the compound. ijrcog.orgijrcog.orgresearchgate.net Research highlights that discontinuing the treatment allows for the occurrence of normal implantations in subsequent cycles. researchgate.net This quick reversibility is a key feature, distinguishing it from some other forms of long-acting contraception. ihatepsm.com

Developmental Outcomes in Pregnancies Resulting from Contraceptive Failure

In instances of contraceptive failure leading to pregnancy, available data suggests that Centchroman does not have adverse effects on fetal development. researchgate.net Reports and clinical observations have indicated no congenital or developmental anomalies in infants born from pregnancies that occurred during Centchroman use. ihatepsm.com This suggests the absence of teratogenic effects from the compound. researchgate.net

Comparative Safety Profile with Conventional Contraceptive Agents

Centchroman, a non-steroidal oral contraceptive, generally exhibits a different side effect profile compared to conventional steroidal hormonal contraceptives like Combined Oral Contraceptives (COCs). ijrcog.orgijrcog.org One of the reported advantages of Centchroman is the absence of common hormonal side effects such as nausea, vomiting, and significant weight gain. ihatepsm.comnih.gov

Studies comparing Centchroman (Ormeloxifene) with COCs have provided specific insights into their differing adverse event profiles. For instance, in one comparative study, bloating and nausea/vomiting were more commonly reported among COC users than in the Centchroman group. ijrcog.org Conversely, menstrual irregularities, such as delayed or infrequent cycles, are the most frequently noted side effect associated with Centchroman. nih.govbmj.comsemanticscholar.org While both are considered safe and effective, the choice between them may depend on an individual's tolerance for specific side effects. ijrcog.orgijrcog.org

Table 1: Comparative Side Effects of Centchroman vs. Combined Oral Contraceptives (COCs)

| Side Effect | Centchroman (this compound) | Combined Oral Contraceptives (COCs) |

|---|---|---|

| Nausea/Vomiting | Less Common | More Common |

| Weight Gain | Not Typically Associated | Potential Side Effect |

| Bloating | Less Common | More Common |

| Menstrual Irregularities (e.g., delayed cycles) | Most Common Side Effect | Can Occur, but often regulates cycles |

| Mood Disorders | Less Common | More Common |

Analysis of Treatment Discontinuation Rates and Contributing Factors

Clinical studies have reported varied discontinuation rates for Centchroman, influenced by several factors. In a prospective observational study conducted across six centers in India, the highest discontinuation rates occurred within the first three months of use (40.9%). nih.gov Another study reported a discontinuation rate of 31.5% over a one-year period. semanticscholar.orgijrcog.org However, some studies focusing on post-abortion contraception have shown higher continuation rates, with one reporting 91% at 12 months. nih.gov

The primary factor contributing to the discontinuation of Centchroman is menstrual disturbances. semanticscholar.orgnih.gov These irregularities include delayed menstrual cycles, reduced menstrual flow, amenorrhea, and irregular bleeding or spotting. semanticscholar.orgnih.govijrcog.org In one large study, menstrual abnormalities were the most common side effect, leading to a significant number of discontinuations, particularly in the initial months of use. nih.gov

Other reported reasons for stopping the contraceptive include non-compliance with the drug schedule, a desire to conceive, or a preference to switch to an alternative contraceptive method. semanticscholar.orgworldwidejournals.comresearchgate.net Challenges in accessing follow-up care, especially for individuals in rural areas, have also been cited as a contributing factor to discontinuation. semanticscholar.orgresearchgate.net

Table 2: Reported Discontinuation Rates and Primary Reasons

| Study/Observation | Discontinuation Rate | Primary Contributing Factors |

|---|---|---|

| Multi-center observational study | 40.9% within the first 3 months | Menstrual disturbances (reduced flow, amenorrhea, irregular bleeding) |

| Retrospective study (1 year) | 31.5% | Menstrual irregularity (mainly delayed cycles) |

| Prospective study (post-abortion) | 9% (91% continuation at 12 months) | Infrequent menstrual cycles |

| General clinical study | 70% | Non-compliance with the drug schedule |